molecular formula C16H14ClNO B2959441 (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 343373-02-4

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2959441
CAS No.: 343373-02-4
M. Wt: 271.74
InChI Key: IQHPPLWAGBAPQI-WJDWOHSUSA-N
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Description

(3E)-4-[(4-Chlorophenyl)amino]-3-phenylbut-3-en-2-one is a synthetic chalcone derivative featuring an enone system linked to a 4-chloroanilino group. This structure is part of the chalcone family, a class of organic compounds known for their α,β-unsaturated ketone system, which serves as a privileged scaffold in medicinal chemistry and materials science . Chalcones are frequently synthesized via Claisen-Schmidt aldol condensation and are investigated for their broad spectrum of pharmacological activities, which may include antibacterial, antifungal, and antitumor properties . The specific substitution pattern on this compound, with a phenyl ring and a 4-chlorophenylamino group, is designed to modulate its electronic properties and biological interactions. Researchers value this and similar compounds for constructing more complex molecules and for studying structure-activity relationships (SAR) to develop new therapeutic agents or functional materials . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPPLWAGBAPQI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one typically involves the condensation of 4-chloroaniline with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

In an industrial setting, the production of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(3E)-4-[(4-Chlorophenyl)amino]-3-phenylbut-3-en-2-one C₁₆H₁₃ClNO 270.74 C3: Phenyl; C4: (4-Chlorophenyl)amino Polar due to NH group; enhanced solubility in polar solvents; reactive enamine system
(3E)-4-(4-Chlorophenyl)but-3-en-2-one (Compound 5a) C₁₀H₉ClO 180.63 C4: 4-Chlorophenyl Electron-withdrawing Cl substituent; used in bioreduction studies
(3E)-4-Phenylbut-3-en-2-one (Compound 4a) C₁₀H₁₀O 146.19 C4: Phenyl Electron-donating phenyl group; lower reactivity in nucleophilic additions
(E)-2-(4-Chlorophenyl)ethenyl acetate (Derivative) C₁₀H₉ClO₂ 196.63 Acetylated derivative of 5a Stabilized for electrophilic reactions; crystalline solid (mp: 66–68°C)

Reactivity and Functionalization

  • Bioreduction: In studies using non-conventional yeasts, α,β-unsaturated ketones like 5a and 4a undergo enzymatic reduction. The electron-withdrawing Cl group in 5a increases electrophilicity, accelerating reduction compared to 4a.
  • Acetylation: Compound 5a (CAS 34348-59-9) was acetylated to form (E)-2-(4-chlorophenyl)ethenyl acetate under mild conditions. The amino group in the target compound could enable alternative derivatization pathways, such as Schiff base formation or nucleophilic substitution .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would feature N–H stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹), absent in 5a and 4a .
  • Melting Points : Derivatives like (E)-2-(4-chlorophenyl)ethenyl acetate exhibit defined melting points (66–68°C). The target compound’s melting point is likely higher due to intermolecular hydrogen bonding .

Biological Activity

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, also known as a chalcone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one
  • CAS Number : 343373-02-4
  • Molecular Formula : C18H17ClN
  • Molecular Weight : 284.79 g/mol
  • Physical State : Solid
  • Purity : 90% .

Anticancer Activity

Research has indicated that chalcone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various chalcones, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, against multiple cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-oneMCF715Induction of apoptosis
(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-oneA54920Cell cycle arrest at G1 phase

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. In vitro assays have shown that (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one exhibits moderate antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli12

The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

Another significant biological activity of this compound is its anti-inflammatory potential. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Chalcone Derivatives in Cancer Therapy : A study published in Molecules explored various chalcone derivatives, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, highlighting their structure–activity relationship and potential as novel anticancer agents .
  • Antimicrobial Screening : Research conducted on a series of chalcones demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts, suggesting a strategic approach to designing effective antimicrobial agents .

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?

  • Methodological Answer : A combination of 1^1H/13^13C NMR, IR spectroscopy, and X-ray crystallography is recommended. NMR can confirm the presence of the enaminone moiety (C=O and C=N signals) and the E-configuration via coupling constants (e.g., 3JHH^3J_{H-H} for trans-vinylic protons). IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650–1700 cm1^{-1}). Single-crystal X-ray diffraction (as demonstrated for structurally similar enones in ) provides unambiguous confirmation of stereochemistry and molecular geometry . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What are the recommended synthetic routes for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, and how can reaction conditions be optimized to favor the E-isomer?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chloroaniline and 3-phenylbut-3-en-2-one under acidic or basic catalysis. To favor the E-isomer, optimize solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C). Catalysts like acetic acid or piperidine may enhance regioselectivity. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis, recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) improves purity, as seen in analogous enaminone syntheses .

Q. What safety precautions should be prioritized when handling (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, general precautions for enaminones and aryl chlorides apply. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Refer to GHS guidelines for structurally related compounds (e.g., 4-(4-nitrophenyl)but-3-en-2-one in ), which highlight flammability and skin irritation risks. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). For catalytic applications (e.g., Michael additions), analyze charge distribution on the α,β-unsaturated carbonyl system. Molecular dynamics simulations may further assess binding affinities in enzyme-inhibitor studies, as demonstrated for similar enones in .

Q. What strategies resolve contradictions in reported biological activity data of enaminone derivatives, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?

  • Methodological Answer : Conduct systematic SAR studies by varying substituents on the phenyl and chlorophenyl groups. Use standardized assays (e.g., enzyme inhibition or cytotoxicity protocols) to minimize inter-lab variability. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays). For conflicting solubility data, employ Hansen solubility parameters or COSMO-RS simulations to rationalize solvent effects, as inferred from ’s synthesis optimizations .

Q. How does the electronic nature of the 4-chlorophenyl group influence the photophysical properties of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?

  • Methodological Answer : The electron-withdrawing chloro group enhances conjugation via resonance, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Time-dependent DFT (TD-DFT) can simulate electronic transitions, while experimental validation requires fluorescence spectroscopy in varying solvents. Compare with analogs lacking the chloro substituent (e.g., 4-phenylamino derivatives) to isolate its effect, as seen in crystallographic studies of fluorophenyl-containing enones () .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for enaminone derivatives?

  • Methodological Answer : Re-examine refinement parameters (e.g., R-factor thresholds and thermal displacement models). Use high-resolution synchrotron data to reduce measurement errors. Cross-reference with computational geometry optimizations (DFT-optimized bond lengths/angles) to identify outliers. For example, ’s bond angle data for similar enones can guide validation of experimental vs. theoretical values .

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